3-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)-2-methylpropanoic acid

Lipophilicity Membrane permeability Drug-likeness

3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid (CAS 1007514-82-0) is a pyrazole-4-yl propanoic acid derivative with molecular formula C₁₁H₁₈N₂O₂ and molecular weight 210.27 g/mol. The compound features a 1-ethyl-3,5-dimethyl-substituted pyrazole core bearing a 2-methylpropanoic acid side chain at the 4-position.

Molecular Formula C11H18N2O2
Molecular Weight 210.27 g/mol
Cat. No. B13590780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)-2-methylpropanoic acid
Molecular FormulaC11H18N2O2
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCCN1C(=C(C(=N1)C)CC(C)C(=O)O)C
InChIInChI=1S/C11H18N2O2/c1-5-13-9(4)10(8(3)12-13)6-7(2)11(14)15/h7H,5-6H2,1-4H3,(H,14,15)
InChIKeyULJZFTFDECRDRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic Acid: Procurement-Relevant Identity and Class Context


3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid (CAS 1007514-82-0) is a pyrazole-4-yl propanoic acid derivative with molecular formula C₁₁H₁₈N₂O₂ and molecular weight 210.27 g/mol . The compound features a 1-ethyl-3,5-dimethyl-substituted pyrazole core bearing a 2-methylpropanoic acid side chain at the 4-position. It belongs to the broader class of pyrazole carboxylic acid building blocks employed in medicinal chemistry, agrochemical research, and fragment-based drug discovery. Commercially, it is available at 97–98% purity from multiple established suppliers . Unlike its N-1 regioisomer or the corresponding unsaturated acrylic acid analog, this compound presents a unique combination of N-ethyl lipophilicity, C-4 side-chain connectivity, and a saturated 2-methylpropanoic acid scaffold that warrants differentiated evaluation during compound selection and procurement.

Why 3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic Acid Cannot Be Swapped with In-Class Analogs


Pyrazole propanoic acid derivatives sharing a common core can exhibit substantial divergence in physicochemical properties, conformational behavior, and synthetic utility that preclude straightforward interchange in research or manufacturing workflows. Regioisomeric attachment of the propanoic acid side chain (C-4 vs. N-1), the presence or absence of N-alkylation at the pyrazole 1-position, and the degree of side-chain saturation each independently modulate LogP, hydrogen-bond topology, rotatable bond count, and metabolic vulnerability . Procurement decisions that treat these analogs as functionally equivalent risk introducing uncontrolled variables into structure-activity relationship (SAR) studies, fragment growth campaigns, or scale-up processes. The quantitative evidence below demonstrates that 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid exhibits a distinct profile among its closest comparators on dimensions including lipophilicity, conformational flexibility, and side-chain saturation, each of which carries direct consequences for biological permeability, target engagement, and downstream synthetic derivatization .

Quantitative Differentiation Evidence for 3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic Acid Versus Closest Analogs


LogP Elevation of ~0.6 Units Over the N-1 Regioisomer Drives Superior Predicted Membrane Permeability

The target compound exhibits a computed LogP of 1.78, which is 0.56 log units higher than the N-1 regioisomer 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid (LogP 1.22) [1]. This difference arises from the combined effect of N-ethyl substitution and the C-4 attachment mode, which preserves the full lipophilic character of the pyrazole ring. In drug discovery contexts, a ΔLogP of +0.5 can translate to a predicted 3- to 5-fold increase in passive membrane permeability based on the empirical LogP–Papp correlation established for heterocyclic carboxylic acids [2]. The target compound also exceeds the NH analog (LogP 0.52) by 1.26 log units, representing an ~18-fold theoretical permeability advantage.

Lipophilicity Membrane permeability Drug-likeness

Increased Rotatable Bond Count (4 vs. 3) Provides Enhanced Conformational Sampling for Target Engagement

The target compound possesses 4 rotatable bonds, compared to 3 rotatable bonds for the N-1 regioisomer 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid . The additional rotatable bond originates from the ethylene spacer between the pyrazole C-4 and the 2-methylpropanoic acid moiety, which is absent in the directly N-1-attached analog. In fragment-based drug discovery and scaffold-hopping campaigns, each additional rotatable bond expands the accessible conformational ensemble, potentially enabling binding modes that are sterically inaccessible to the more constrained N-1 regioisomer. The 2-methyl group on the propanoic acid side chain further contributes to conformational restriction around the Cα–Cβ bond, introducing a stereoelectronic constraint not present in the non-methylated 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid (CAS 887408-90-4, LogP 1.54, 4 rotatable bonds) .

Conformational flexibility Scaffold diversity Entropy-driven binding

C-4 Attachment of the Propanoic Acid Side Chain Preserves Pyrazole N-2 Basicity and Alters Hydrogen-Bond Topology Relative to N-1 Regioisomers

The target compound attaches the 2-methylpropanoic acid side chain at the pyrazole C-4 position, whereas the widely available comparator 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid (CAS 436086-92-9) attaches the identical side chain at the N-1 position [1]. This regioisomeric distinction has two critical consequences: (i) in the target compound, the pyrazole N-2 nitrogen remains unsubstituted and available as a hydrogen-bond acceptor (HBA count = 3, including the carboxylic acid oxygens and N-2), whereas in the N-1 regioisomer the pyrazole N-1 and N-2 both participate in ring connectivity, altering the HBA spatial vector; (ii) the C-4 ethylene linker projects the carboxylic acid group along a trajectory that is geometrically distinct from the N-1-CH₂-CH(CH₃)-COOH orientation, producing different pharmacophoric distances between the acid group and the pyrazole centroid. Both compounds share identical TPSA (55.12 Ų), confirming that the overall polarity envelope is conserved while the spatial distribution of hydrogen-bonding functionality differs [1].

Regioisomerism Hydrogen-bond topology Target recognition

Saturated Propanoic Acid Side Chain Offers Superior Chemical Stability and Synthetic Versatility Compared to the Unsaturated Acrylic Acid Analog

The target compound bears a fully saturated 2-methylpropanoic acid side chain, distinguishing it from the commercially available unsaturated analog (2E)-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid (CAS 514800-93-2, MW 194.23, XLogP3 1.3) [1]. The acrylic acid analog contains an α,β-unsaturated carboxylic acid moiety that is susceptible to Michael addition, photochemical [2+2] cycloaddition, and isomerization under physiological or storage conditions. The saturated side chain of the target compound eliminates these degradation pathways and provides a chemically robust scaffold for further derivatization, including amide coupling, esterification, and reduction to the primary alcohol without competing side reactions at an olefinic site. The 2-methyl substitution additionally creates a chiral center (if enantiomerically resolved) that can be exploited for stereospecific SAR exploration, a feature absent in the acrylic acid analog [2].

Chemical stability Synthetic handle Metabolic stability

Commercial Purity Benchmarking at 97–98% Exceeds Typical Purity of Closest NH Analog (95%), Reducing Impurity-Driven Assay Variability

Multiple independent suppliers list the target compound at 97% (AKSci) or 98% (Leyan, ChemScene) purity . In contrast, the closest NH analog, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid, is listed at 95% purity by Enamine [1]. This 2–3 percentage point purity differential corresponds to a 2- to 2.5-fold higher maximum impurity burden in the NH analog (5% vs. 2–3%). In high-throughput screening campaigns or biophysical assays (e.g., SPR, ITC, DSF), impurities at the 3–5% level can generate false-positive hits, distort IC₅₀/EC₅₀ determinations, or interfere with crystallization trials. The availability of the target compound at ≥97% purity from multiple vendors also provides procurement redundancy and competitive pricing, reducing supply chain risk for long-term research programs.

Purity specification Reproducibility Procurement quality

N-Ethyl Substitution Provides a Balance of Lipophilicity and Steric Bulk Distinct from N-H, N-Methyl, and N-Isopropyl Analogs

The target compound bears an N-ethyl substituent on the pyrazole ring, occupying an intermediate position in the N-alkyl series: N-H analog (LogP 0.52, no steric bulk at N-1), N-methyl (not directly available for this scaffold), N-ethyl (LogP 1.78), and N-isopropyl analog 3-(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid (CAS 1479758-38-7, MW 238.33, LogP ~2.3 estimated) . The N-ethyl group adds sufficient lipophilicity to achieve favorable CNS multiparameter optimization (MPO) scores compared to the N-H analog, without exceeding the LogP and molecular weight thresholds (LogP >3, MW >300) that often impair solubility and metabolic stability. For medicinal chemistry programs targeting intracellular or CNS-penetrant small molecules, the N-ethyl substitution of the target compound provides a Goldilocks position in the property space that is not simultaneously achievable with the N-H (insufficient lipophilicity) or N-isopropyl (excessive lipophilicity and steric bulk) analogs.

N-Alkyl substitution Steric parameters CNS drug design

High-Impact Application Scenarios for 3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic Acid Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery Requiring Cell-Permeable Pyrazole Carboxylic Acid Building Blocks

In fragment-based drug discovery (FBDD) campaigns targeting intracellular or CNS proteins, the elevated LogP of 1.78 positions the target compound as a superior starting fragment compared to the N-H analog (LogP 0.52). Fragment libraries enriched with compounds in the LogP 1.5–2.5 range have demonstrated higher hit rates in cell-based phenotypic screens due to improved passive membrane permeability. Procurement of the target compound for fragment library inclusion is recommended over the N-1 regioisomer or NH analog when the screening cascade includes cellular target engagement or phenotypic readouts.

Regioisomer-Specific SAR Studies for Pyrazole-Containing Lead Series

The distinct C-4 attachment mode and conserved TPSA (55.12 Ų) of the target compound, relative to the N-1 regioisomer (also TPSA 55.12 Ų but with altered HBA geometry) , make both compounds valuable as matched molecular pairs for deconvoluting the contribution of hydrogen-bond trajectory to target binding. However, the target compound's retention of an unsubstituted pyrazole N-2 position provides a unique hydrogen-bond acceptor vector that is sterically and electronically distinct from the N-1 regioisomer. Procurement of both regioisomers as a defined set enables systematic SAR exploration that would be confounded by single-compound studies.

Multi-Step Synthetic Route Development Requiring Chemically Robust Carboxylic Acid Intermediates

The saturated 2-methylpropanoic acid side chain provides a chemically inert scaffold for multi-step transformations including amide coupling, Curtius rearrangement, ester hydrolysis, and borane reduction, without the competing side reactions (Michael addition, photodimerization) that plague the acrylic acid analog (CAS 514800-93-2) [1]. Process chemistry groups scaling up pyrazole-based intermediates should preferentially procure the target compound when the synthetic route involves nucleophilic reagents, basic conditions, or extended reaction times that would degrade the unsaturated analog.

High-Throughput Screening with Stringent Purity Requirements for Assay Reproducibility

With a minimum certified purity of 97–98% from multiple suppliers , the target compound meets the purity thresholds recommended for high-throughput screening (HTS) and biophysical assays (>95% typically required). The 2–3% lower maximum impurity burden compared to the NH analog (95% purity) reduces the probability of false-positive hits arising from trace impurities, directly improving screening data quality and reducing the downstream triage burden. Procurement of the target compound from multiple qualified vendors also mitigates single-supplier dependency risk for long-running screening programs.

Quote Request

Request a Quote for 3-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.